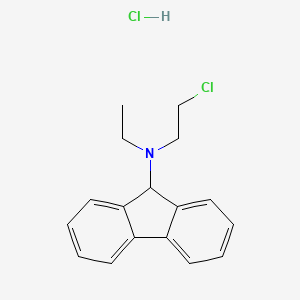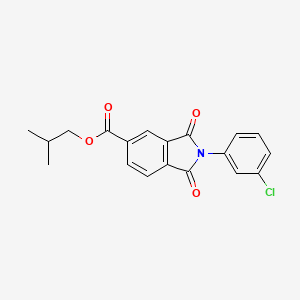
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate is an organic compound with a complex structure that includes multiple functional groups such as nitro, ester, and oxime
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate typically involves multiple steps. The starting materials often include fluorene derivatives, which undergo nitration to introduce nitro groups. Subsequent reactions involve the formation of the oxime and ester functionalities. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by esterification and oxime formation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the presence of nitro groups, which can be explosive under certain conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and ester sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products.
Substitution: Depending on the nucleophile, products can range from hydroxylated derivatives to amides.
Wissenschaftliche Forschungsanwendungen
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and explosives.
Wirkmechanismus
The mechanism of action of 2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce cellular damage or apoptosis. The ester and oxime functionalities may also play roles in modulating the compound’s activity by interacting with specific proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethoxyethyl acetate: A simpler ester with applications as a solvent.
2-ethoxyethanol: Used as a solvent and in the production of other chemicals.
9-nitrofluorene: A nitroaromatic compound with potential mutagenic properties.
Uniqueness
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate is unique due to its combination of nitro, ester, and oxime groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H14N4O10 |
|---|---|
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate |
InChI |
InChI=1S/C18H14N4O10/c1-2-31-3-4-32-18(23)13-7-9(20(25)26)5-11-15(13)16-12(17(11)19-24)6-10(21(27)28)8-14(16)22(29)30/h5-8,24H,2-4H2,1H3/b19-17- |
InChI-Schlüssel |
QAWKINVAGVMLOC-ZPHPHTNESA-N |
Isomerische SMILES |
CCOCCOC(=O)C1=CC(=CC\2=C1C3=C(/C2=N\O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCOCCOC(=O)C1=CC(=CC2=C1C3=C(C2=NO)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)
![Ethyl 2-({[2-(2-pyridinylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996350.png)
![methyl (2E)-2-(4-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996356.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)
![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996388.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996393.png)
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)

![ethyl (2E)-2-[3-(acetyloxy)-4-ethoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996415.png)
